REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Cu][C:12]#[N:13].Cl.O>CN(C=O)C>[C:12]([C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8])#[N:13]
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Name
|
|
Quantity
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1.93 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C=O)C1)F
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Name
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copper(I) cyanide
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Quantity
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0.98 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
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|
Quantity
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4 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Type
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CUSTOM
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Details
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stirred for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The dark brown reaction mixture was poured into a solution
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Type
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TEMPERATURE
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Details
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warmed to 65° C. for 20 min
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Duration
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20 min
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Type
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CUSTOM
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Details
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The mixture was partitioned between toluene (20 mL) and water (20 mL)
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Type
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WASH
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Details
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The organic was washed with diluted HCl (25 mL), water (20 mL), 10% sodium hydroxide (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to provide a solid product
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |